D-(-)-2-Amino-7-phosphonoheptanoic acid, more commonly referred to as D-AP7, is a synthetic compound widely employed in scientific research as a potent and selective antagonist of the NMDA receptor. [, , , , , , , , , , , , , , , , , , , , , , ] It plays a crucial role in investigating the physiological and pathological roles of NMDA receptors in the central nervous system. D-AP7 exhibits a higher affinity for NMDA receptors compared to other glutamate receptor subtypes, making it a valuable tool for dissecting the specific contributions of NMDA receptor activity in various neuronal processes. [, , ]
D-AP7 is classified as an amino acid derivative and specifically belongs to the category of phosphonated compounds. It is often utilized in pharmacological studies due to its ability to modulate synaptic transmission and neuronal excitability. The compound has been studied extensively for its potential applications in understanding various neurological disorders, including epilepsy and neurodegenerative diseases .
The synthesis of D-AP7 typically involves several steps, starting from commercially available precursors. While specific proprietary methods may vary, a general approach includes:
Technical parameters such as temperature, reaction time, and pH are critical during synthesis, influencing both the yield and purity of D-AP7 .
D-AP7 has a molecular formula of CHNOP and a molecular weight of approximately 207.16 g/mol. The structural representation reveals:
The three-dimensional conformation of D-AP7 allows it to effectively interact with the receptor's binding sites, influencing its pharmacological activity .
D-AP7 participates in several chemical reactions primarily related to its function as an antagonist at the N-methyl-D-aspartate receptor:
These interactions are critical for understanding how D-AP7 can be utilized in research settings to explore synaptic plasticity and neuropharmacology .
The mechanism of action of D-AP7 primarily involves its competitive antagonism at the N-methyl-D-aspartate receptor:
Research indicates that D-AP7 may have therapeutic potential in conditions characterized by excessive glutamatergic activity .
D-AP7 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate handling procedures and potential applications in laboratory settings .
D-AP7 has diverse applications in scientific research:
D-AP7 acts as a structural analog of glutamate, competing directly with endogenous glutamate for binding at the GluN2 subunit’s agonist recognition site. This competition prevents receptor activation by stabilizing the closed conformation of the ligand-binding domain (LBD). Electrophysiological studies in mouse hippocampal neurons reveal D-AP7’s rapid binding kinetics:
These kinetics result in an equilibrium dissociation constant (Ki) of ~1.5 μM, reflecting intermediate potency among NMDA antagonists. Conformational flexibility in D-AP7’s heptanoic acid chain enables faster binding kinetics compared to rigid antagonists like LY 235959 (kon = 1.1 × 106 M−1s−1). Substitution of the phosphonate group with tetrazole or carboxylate moieties accelerates binding kinetics but reduces receptor affinity [10].
Table 1: Kinetic Parameters of Competitive NMDA Antagonists
Compound | kon (M−1s−1) | koff (s−1) | Ki (μM) |
---|---|---|---|
D-AP7 | 1.4 × 107 | 20.3 | 1.5 |
D-AP5 | 1.1 × 107 | 27.5 | 2.5 |
D-CPP | 5.1 × 106 | 1.1 | 0.22 |
LY 235959 (rigid) | 1.1 × 106 | 0.2 | 0.18 |
Unlike NR2B-selective antagonists (e.g., ifenprodil), D-AP7 exhibits negligible activity at polyamine recognition domains. Spermine enhancement assays confirm D-AP7 does not modulate receptor function through:
Biphenyl derivatives of AP7 show >1,000-fold lower affinity for polyamine sites than NR2B antagonists, underscoring D-AP7’s exclusive reliance on glutamate-site competition. Radioligand binding studies using [3H]CGP-39653 (targeting glutamate sites) reveal D-AP7’s IC50 of 0.8 μM, while showing no displacement at [3H]ifenprodil or MK-801 sites [2].
D-AP7 demonstrates no intrinsic subunit selectivity for NR2B-containing receptors, contrasting with antagonists like ifenprodil. This is attributed to:
In cortical wedge preparations, D-AP7 inhibits NMDA-induced depolarization equivalently in NR2A- and NR2B-expressing pathways (IC50 ≈ 25 μM). By comparison, ifenprodil shows 200-fold selectivity for NR2B. This pan-subunit activity makes D-AP7 invaluable for studying basal NMDA receptor function irrespective of subunit composition [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7